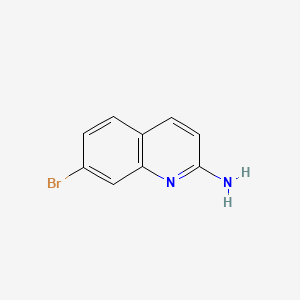

7-Bromoquinolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

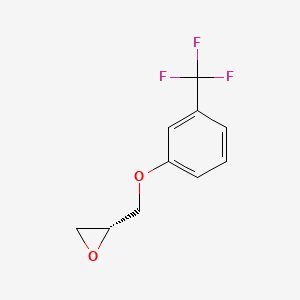

7-Bromoquinolin-2-amine is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 g/mol . This compound is also known by other names such as 2-Quinolinamine, 7-bromo-, 2-AMINO-7-BROMOQUINOLINE, and CHEMBL1821799 .

Molecular Structure Analysis

The InChI code for 7-Bromoquinolin-2-amine is 1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) . The Canonical SMILES structure is C1=CC(=CC2=C1C=CC(=N2)N)Br . These codes provide a textual representation of the molecule’s structure.

Physical And Chemical Properties Analysis

7-Bromoquinolin-2-amine has a molecular weight of 223.07 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are both 221.97926 g/mol . The Topological Polar Surface Area is 38.9 Ų . The compound has a Heavy Atom Count of 12 .

Applications De Recherche Scientifique

Application: Anticancer Agents

Summary:

7-Bromoquinolin-2-amine derivatives have shown promise as potential anticancer agents . These compounds are investigated for their ability to inhibit cancer cell growth and induce apoptosis.

Experimental Procedures:

- Synthesis : Researchers synthesize 7-bromoquinolin-2-amine using established methods . The compound serves as a starting point for further modifications.

Results:

Application: Coordination Chemistry

Summary:

7-Bromoquinolin-2-amine derivatives participate in coordination chemistry .

Experimental Procedures:

Results:

Orientations Futures

While specific future directions for 7-Bromoquinolin-2-amine are not mentioned in the literature, quinoline derivatives are a focus of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of 7-Bromoquinolin-2-amine in various fields, including medicinal chemistry and drug discovery .

Propriétés

IUPAC Name |

7-bromoquinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJHDQCHZUELB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670458 |

Source

|

| Record name | 7-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoquinolin-2-amine | |

CAS RN |

116632-53-2 |

Source

|

| Record name | 7-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Iron(1+), (eta5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-eta)-(1-methylethyl)benzene]-, salt with trifluoromethanesulfonic acid (1:1)](/img/structure/B569889.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)